molecular formula C15H21N3O3 B1311619 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile CAS No. 675126-27-9

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

Cat. No. B1311619
M. Wt: 291.35 g/mol
InChI Key: DSPAUOALMSIBJA-UHFFFAOYSA-N
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Description

“2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” is a chemical compound with the CAS Number: 675126-27-9 . It has a molecular weight of 291.35 and its IUPAC name is 2-amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a melting point of 127℃ and a predicted boiling point of 522.3±50.0 °C . It has a density of 1.29 and a predicted pKa of 6.96±0.10 . It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Synthesis of Gefitinib

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile plays a role in the synthesis of Gefitinib, a notable medication used in cancer treatment. In this context, it is converted to other compounds in the presence of DMF and phosphoric chloride, ultimately leading to Gefitinib, through a process involving Dimroth rearrangement (Jin et al., 2005).

Anticancer Agent Development

This chemical has been used in the synthesis of novel quinazoline derivatives with potential anticancer properties. It's involved in creating a series of N-substituted (1, 3-benzothiazole)-7-methoxy-6-(3-morpholinopropoxy) quinazoline-4-yl-amine derivatives, which have shown promise as a new class of anticancer agents (Dave et al., 2012).

Antimicrobial Activity Research

In the field of antimicrobial research, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is a precursor in the synthesis of novel triazole derivatives. These derivatives have been found to possess good to moderate activities against various microorganisms, highlighting its importance in developing new antimicrobial agents (Bektaş et al., 2007).

Impact on Embryonic Development

Research on the effects of various compounds, including derivatives of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, on mouse embryonic development, has been conducted. These studies are crucial for understanding the developmental and potential teratogenic effects of such compounds (Chan & Ng, 1994).

Synthesis and Antitumor Activity

The compound is used in synthesizing 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, which has demonstrated some inhibition of cancer cell proliferation. This highlights its potential application in developing new cancer therapies (Lu et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPAUOALMSIBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#N)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435047
Record name 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

CAS RN

675126-27-9
Record name 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium dithionite (89%, 81.4 kg) was added to a stirred slurry of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (48.8 kg) in water (867 liters) and the resultant mixture was heated to 50° C. for approximately 2 hours to complete the reaction. The temperature of the reaction mixture was raised to approximately 70° C. and a concentrated aqueous hydrochloric acid solution (36%, 270 kg) was added over 3 hours. The resultant mixture was cooled to 20-25° C. and sodium hydroxide liquor (47%, 303.7 kg) was added whilst stirring of the reaction mixture was continued. The reaction mixture was extracted with two portions of methylene chloride (1082 kg and 541 kg respectively) and the combined organic extracts were washed with water (510 liters). The organic phase was concentrated by distillation to remove 800 liters of solvent. There was thus obtained a methylene chloride solution (503.5 kg) containing 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (46.3 kg, 99% yield) suitable for use in the next stage.
Quantity
81.4 kg
Type
reactant
Reaction Step One
Quantity
48.8 kg
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reactant
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Quantity
867 L
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solvent
Reaction Step One
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resultant mixture
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0 (± 1) mol
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Reaction Step Two
Quantity
270 kg
Type
reactant
Reaction Step Three
[Compound]
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resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Four
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JQ Wang, M Gao, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2006 - Elsevier
Iressa (Gefitinib) is an orally active inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK) involved in cell signal transduction processes critical to proliferation, apoptosis…
Number of citations: 144 www.sciencedirect.com
L Wang, P Li, B Li, Y Wang, J Li, L Song - Molecules, 2017 - mdpi.com
In an attempt to explore a new class of epidermal growth factor receptor (EGFR) inhibitors, novel 4-stilbenylamino quinazoline derivatives were synthesized through a Dimorth …
Number of citations: 6 www.mdpi.com
V Chandregowda, G Venkateswara Rao… - … Process Research & …, 2007 - ACS Publications
An efficient, economical and large-scale convergent synthesis of epidermal growth factor receptor- tyrosine kinase inhibitors gefitinib (1, Iressa) and erlotinib (2, Tarceva) approved by …
Number of citations: 127 pubs.acs.org
S Wang, XH Yuan, SQ Wang, W Zhao, XB Chen… - European Journal of …, 2021 - Elsevier
Considerable progress has been made in the development of anticancer agents over the past few decades, and a lot of new anticancer agents from natural and synthetic sources have …
Number of citations: 62 www.sciencedirect.com
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
Pyrimidine-based derivatives play a vital role in the development of drugs due to their indispensable role in various biological processes. To date, ring fused pyrimidine-based …
Number of citations: 1 www.sciencedirect.com
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz
OFT BLOG - allfordrugs.com
In 2013, Jamison and co-workers developed a continuous flow process for the synthesis of 3 minimizing waste and reducing purification steps and production time with respect to …
Number of citations: 0 www.allfordrugs.com

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